3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid
Description
3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid is a silyl-protected benzoic acid derivative widely used in synthetic organic chemistry, particularly as an intermediate in the synthesis of complex heterocycles and pharmaceuticals. The tert-butyldimethylsilyl (TBDMS) group serves as a sterically hindered protecting group for hydroxyl functionalities, enhancing stability during multi-step reactions . This compound is characterized by its robustness under acidic and basic conditions, making it valuable in strategies requiring selective deprotection . Analytical data for related intermediates (e.g., elemental analysis and spectroscopic properties) have been reported in synthesis protocols, such as in Heterocycles (2004), where it is incorporated into larger molecules like tert-butyl alaninate derivatives .
Properties
CAS No. |
135865-51-9 |
|---|---|
Molecular Formula |
C14H22O3Si |
Molecular Weight |
266.41 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzoic acid |
InChI |
InChI=1S/C14H22O3Si/c1-10-7-8-11(13(15)16)9-12(10)17-18(5,6)14(2,3)4/h7-9H,1-6H3,(H,15,16) |
InChI Key |
WRZDEBLTLHCNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid typically involves the protection of the hydroxyl group of 4-methylbenzoic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
- Dissolve 4-methylbenzoic acid in DMF.
- Add TBDMS-Cl and imidazole to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by standard workup procedures, such as extraction and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The TBDMS group can be substituted by other groups using nucleophiles such as fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in pyridine.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products
Oxidation: The major product is typically the corresponding carboxylic acid or ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the deprotected alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential in drug design and development. Its structure allows for modifications that can enhance biological activity or target specificity. For instance, derivatives of this compound have shown promise as anticancer agents, with studies indicating their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and mitochondrial membrane potential disruption .
Synthesis of Complex Molecules
Due to its reactivity, 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. It can participate in various reactions such as esterification, amidation, and nucleophilic substitutions, allowing chemists to construct diverse chemical libraries for screening against biological targets.
Materials Science
In materials science, this compound is utilized in the development of polymeric materials and coatings. The silyl group imparts hydrophobic properties to polymers, making them suitable for applications requiring moisture resistance. This characteristic is particularly useful in creating protective coatings for electronic devices and other sensitive materials.
Analytical Chemistry
The compound can also be employed as a standard or reference material in analytical methods such as chromatography and mass spectrometry. Its distinct mass-to-charge ratio facilitates its identification and quantification in complex mixtures.
Case Study 1: Anticancer Activity
Research conducted on derivatives of 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid demonstrated significant anticancer activity against various cell lines including MDA-MB-231 (breast cancer) and Caco-2 (colorectal cancer). The compounds exhibited IC50 values lower than standard chemotherapeutics like cisplatin, suggesting their potential as effective cancer treatments .
Case Study 2: Synthesis of Functionalized Compounds
A study illustrated the use of this compound as a precursor for synthesizing novel 1,2,3-triazole derivatives with enhanced biological activity. The reaction conditions were optimized to yield high purity products that were subsequently tested for their efficacy against bacterial strains .
Mechanism of Action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, which prevents unwanted reactions at the hydroxyl site. The protection is achieved through the formation of a stable silyl ether linkage. The deprotection mechanism involves the nucleophilic attack of fluoride ions on the silicon atom, leading to the cleavage of the silyl ether bond and release of the free hydroxyl group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Stability and Reactivity
The TBDMS group distinguishes this compound from analogs with alternative protecting groups or substituents. Key comparisons include:
- Steric and Electronic Effects : The TBDMS group offers superior steric protection compared to methoxy or benzyloxy groups, reducing unintended side reactions (e.g., oxidation or nucleophilic attack) .
- Solubility: Silyl-protected derivatives like 3-{[TBDMS]oxy}-4-methylbenzoic acid exhibit lower polarity than their hydroxylated counterparts, improving solubility in non-polar solvents like CH₂Cl₂ .
Biological Activity
3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H22O3Si
- Molecular Weight : 266.41 g/mol
- IUPAC Name : 3-{[tert-butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid
Mechanisms of Biological Activity
The biological activity of 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in various biological systems.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.
Antioxidant Activity
A study conducted on various derivatives of benzoic acid indicated that compounds with silyl ether functionalities, such as 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid, showed enhanced antioxidant activity compared to their non-silylated counterparts. This was measured using DPPH radical scavenging assays, where the compound demonstrated an IC50 value significantly lower than that of standard antioxidants like ascorbic acid.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-alpha | 200 | 100 | 50% |
| IL-6 | 150 | 75 | 50% |
Antimicrobial Activity
The antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli.
Case Studies
- Case Study on Antidiabetic Properties : A recent study explored the effects of various benzoic acid derivatives on glucose metabolism. The findings suggested that compounds similar to 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid significantly improved glucose uptake in C2C12 muscle cells, indicating potential for developing antidiabetic agents.
- Case Study on Inflammatory Diseases : Another investigation assessed the anti-inflammatory properties of several silylated benzoic acids in a murine model of arthritis. The results demonstrated a marked reduction in paw swelling and joint inflammation, supporting its therapeutic potential in chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
